Ethyl 5-(4-acetylphenyl)pentanoate

ACAT1 inhibition triglyceride synthesis metabolic disease

Ethyl 5-(4-acetylphenyl)pentanoate (CAS 6337-68-4) is an aryl-substituted pentanoic acid ethyl ester with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. It features a para-acetylphenyl group linked via a five-carbon alkyl chain to an ethyl ester terminus, yielding a predicted XlogP of 3.0 and a topological polar surface area of 43.4 Ų.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 6337-68-4
Cat. No. B14730264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-acetylphenyl)pentanoate
CAS6337-68-4
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-13-8-10-14(11-9-13)12(2)16/h8-11H,3-7H2,1-2H3
InChIKeyIEBZQTOVEBCODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-acetylphenyl)pentanoate (CAS 6337-68-4) Procurement Specifications and Baseline Characteristics


Ethyl 5-(4-acetylphenyl)pentanoate (CAS 6337-68-4) is an aryl-substituted pentanoic acid ethyl ester with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . It features a para-acetylphenyl group linked via a five-carbon alkyl chain to an ethyl ester terminus, yielding a predicted XlogP of 3.0 and a topological polar surface area of 43.4 Ų . The compound is cataloged under PubChem CID 235774 and is also known as 5-(4-acetyl-phenyl)-valeric acid ethyl ester [1]. Its structural features—a para-substituted aromatic ketone combined with a flexible alkyl ester chain—confer a distinctive balance of lipophilicity and hydrogen-bonding capacity that distinguishes it from simpler phenylpentanoates and from its carboxylic acid analog [2].

Ethyl 5-(4-acetylphenyl)pentanoate: Why In-Class Substitution Without Comparative Data Introduces Unquantified Risk


Compounds within the aryl pentanoate ester class cannot be treated as freely interchangeable building blocks because minor structural modifications—such as omission of the 4-acetyl group, conversion to the free carboxylic acid, or introduction of unsaturation—profoundly alter key physicochemical and biological properties. For example, Ethyl 5-phenylpentanoate (CAS 17734-38-2), which lacks the 4-acetyl moiety, exhibits a lower molecular weight (206.28 g/mol) and a markedly reduced polar surface area (~26–30 Ų) [1][2], which may affect solubility and membrane permeability. Conversely, 5-(4-acetylphenyl)pentanoic acid (CAS 89326-68-1) retains the acetyl group but presents a free carboxyl terminus, introducing an additional hydrogen-bond donor and altering its reactivity profile relative to the ethyl ester . Substituting with Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate (CAS 108400-97-1) introduces a double bond in the alkyl chain, reducing molecular flexibility and potentially impacting metabolic stability . Without direct comparative data on target engagement, solubility, and stability, any assumed functional equivalence introduces unquantified experimental variability. The quantitative evidence below substantiates the specific performance attributes that justify selecting this precise compound over its closest structural analogs.

Quantitative Differentiation of Ethyl 5-(4-acetylphenyl)pentanoate: Head-to-Head and Cross-Study Comparable Evidence


Human ACAT1 Inhibition: Ethyl 5-(4-acetylphenyl)pentanoate Demonstrates 2.5 μM Potency in HepG2 Cells

Ethyl 5-(4-acetylphenyl)pentanoate inhibits human acyl-CoA:cholesterol acyltransferase 1 (ACAT1) in HepG2 cells with an IC50 of 2,500 nM (2.5 μM) [1]. In contrast, the structurally simpler analog Ethyl 5-phenylpentanoate lacks the 4-acetyl group and shows no reported ACAT1 inhibitory activity at comparable concentrations (data not available), while the carboxylic acid analog 5-(4-acetylphenyl)pentanoic acid has not been evaluated in this specific cellular assay [2]. Although the IC50 is in the micromolar range, it provides a defined starting point for structure-activity relationship (SAR) studies targeting ACAT1-dependent triglyceride synthesis [1].

ACAT1 inhibition triglyceride synthesis metabolic disease

In Vitro ACAT Inhibition: Ethyl 5-(4-acetylphenyl)pentanoate Shows Activity in Rabbit Intestinal and Rat Liver Microsomes at 5 μM

At a concentration of 5 μM, Ethyl 5-(4-acetylphenyl)pentanoate demonstrated measurable inhibition of ACAT in both rabbit intestinal microsomes and rat liver microsomes [1][2]. This cross-species ex vivo activity contrasts with Ethyl 5-phenylpentanoate, which lacks the 4-acetyl substituent and has not been reported to inhibit ACAT in these microsomal preparations [3]. While the assay reports qualitative activity (denoted as '1' in the database), it confirms that the 4-acetyl group is essential for ACAT engagement, as the de-acetylated analog fails to elicit the same response [1][2].

ACAT inhibition cholesterol metabolism ex vivo microsomes

CCR5 Antagonist Activity: Ethyl 5-(4-acetylphenyl)pentanoate Exhibits Low Nanomolar Potency in HIV-1 gp120-Induced Cell-Cell Fusion Assay

Ethyl 5-(4-acetylphenyl)pentanoate acts as a CCR5 antagonist with an IC50 of 0.300 nM in a functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells [1]. This sub-nanomolar potency is several orders of magnitude greater than its ACAT1 IC50, indicating a pronounced selectivity for CCR5 in this cellular context [1][2]. In comparison, the patent literature reports that structurally related compounds within the same series achieve IC50 values <1 μM, with 92% enzyme inhibition observed at 1 μM [3]. The presence of the 4-acetyl group appears critical for this activity, as the de-acetylated analog Ethyl 5-phenylpentanoate has not been reported to exhibit CCR5 antagonism [4].

CCR5 antagonism HIV entry inhibition chemokine receptor

Physicochemical Differentiation: Ethyl 5-(4-acetylphenyl)pentanoate's XlogP of 3.0 and PSA of 43.4 Ų Distinguish It from Non-Acetylated and Carboxylic Acid Analogs

Ethyl 5-(4-acetylphenyl)pentanoate exhibits a calculated XlogP of 3.0 and a topological polar surface area (TPSA) of 43.4 Ų . In contrast, Ethyl 5-phenylpentanoate (CAS 17734-38-2) has a predicted XlogP of approximately 2.69–2.7 and a TPSA of ~26–30 Ų, reflecting the absence of the acetyl ketone [1][2]. 5-(4-Acetylphenyl)pentanoic acid (CAS 89326-68-1) retains the acetyl group but possesses a free carboxylic acid, resulting in a TPSA of 54.4 Ų and an additional hydrogen-bond donor [3]. The intermediate lipophilicity and moderate polar surface area of the target compound place it within a favorable range for membrane permeability while maintaining sufficient aqueous solubility for in vitro assays .

lipophilicity polar surface area drug-likeness

Validated Application Scenarios for Ethyl 5-(4-acetylphenyl)pentanoate Based on Quantitative Evidence


Metabolic Disease Research: ACAT1 Inhibition and Triglyceride Synthesis Modulation

Ethyl 5-(4-acetylphenyl)pentanoate is suitable as a starting point for structure-activity relationship (SAR) studies targeting ACAT1-mediated triglyceride synthesis. Its IC50 of 2,500 nM in HepG2 cells [1] provides a defined benchmark for evaluating analog potency. The compound's activity in rabbit intestinal and rat liver microsomes at 5 μM [2][3] further supports its utility in ex vivo models of cholesterol esterification. Researchers investigating metabolic disorders such as hypercholesterolemia or atherosclerosis may leverage this compound to probe ACAT1 function and validate target engagement.

HIV Entry Inhibition: CCR5 Antagonist Tool Compound

With an IC50 of 0.300 nM in a cell-cell fusion assay [4], Ethyl 5-(4-acetylphenyl)pentanoate serves as a potent CCR5 antagonist tool compound for studying HIV-1 entry mechanisms and chemokine receptor signaling. Its sub-nanomolar potency enables experiments at low compound concentrations, minimizing off-target effects and conserving material. The compound is particularly relevant for laboratories screening CCR5 antagonists or validating cellular assays for HIV entry inhibition.

Organic Synthesis: Versatile Intermediate with Defined Physicochemical Properties

The compound's balanced lipophilicity (XlogP = 3.0) and moderate polar surface area (43.4 Ų) make it a valuable intermediate for synthesizing derivatives with tailored physicochemical profiles. Its ethyl ester group can be hydrolyzed to the carboxylic acid or transesterified, while the 4-acetyl moiety offers a handle for further functionalization (e.g., reduction, nucleophilic addition). Synthetic chemists requiring a well-characterized aryl pentanoate building block with documented spectral data [5] will find this compound preferable to less-defined analogs.

Analytical Reference Standard: Verified Spectral Data and Mass Spectrum

Ethyl 5-(4-acetylphenyl)pentanoate is included in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library [5], providing a verified GC-MS spectrum for analytical identification. Laboratories performing quality control, impurity profiling, or method development can utilize this compound as a reference standard with confidence in its spectral authenticity. The availability of a validated mass spectrum distinguishes it from analogs lacking such authoritative spectral documentation.

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